molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

Número de catálogo: B582836
Número CAS: 18910-68-4
Peso molecular: 223.316
Clave InChI: GELQRPHSNNCPNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is a phenethanolamine derivative structurally related to the β2-adrenergic receptor agonist salbutamol (albuterol). Its core structure consists of an aromatic ring with a methyl group at the 2-position, a hydroxyethyl side chain at the 4-position, and a tert-butylamino group on the aliphatic nitrogen (Figure 1). This compound shares the phenethanolamine backbone common to β2-agonists but differs in substituent groups, which influence its physicochemical and pharmacological properties .

Key structural features:

  • Aromatic ring: A para-substituted hydroxyethyl group and a methyl group at the 2-position.
  • Aliphatic side chain: A chiral center (*) at the β-carbon of the hydroxyethyl group.
  • Bulky substituent: A tert-butyl group on the nitrogen, enhancing receptor affinity and metabolic stability .

Mecanismo De Acción

Target of Action

3-Dehydroxy Salbutamol, also known as Salbutamol or Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to relaxation of the bronchial smooth muscle, thereby opening up the airways and improving airflow .

Mode of Action

Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist . It binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells, leading to activation of these receptors . This activation triggers a cascade of biochemical events that ultimately result in the relaxation of the bronchial smooth muscle . This relaxation opens up the airways, allowing for improved airflow .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a series of intracellular events occur. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels then lead to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .

Pharmacokinetics

Salbutamol exhibits a rapid onset of action, typically within 15 minutes of inhalation . It undergoes significant first-pass metabolism in the liver, being converted to the 4’-o-sulphate ester, which has negligible pharmacologic activity . The drug is ultimately excreted in the urine as free drug and as the metabolite . The half-life of salbutamol is approximately 3.8–6 hours for inhaled versions .

Result of Action

The primary result of Salbutamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This bronchodilation opens up the airways, reducing bronchospasm and improving airflow. This provides relief from symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Salbutamol can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Salbutamol . Additionally, patient-specific factors such as age, weight, gender, race, and genetics can contribute to variations in therapeutic response .

Actividad Biológica

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, also known as a derivative of salbutamol, has garnered interest due to its potential therapeutic applications, particularly in the treatment of respiratory conditions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a phenolic core with a tert-butylamino group and a hydroxyl group, which contribute to its unique reactivity and solubility. Its molecular formula is C13H19NO2, and it is structurally related to other beta-adrenergic agonists.

Research suggests that this compound may act similarly to salbutamol by interacting with beta-adrenergic receptors in the airway smooth muscles. This interaction potentially leads to bronchodilation, making it a candidate for asthma treatment. However, detailed studies are necessary to confirm these interactions and elucidate the exact mechanisms involved.

Enzyme Interaction

The compound exhibits potential enzyme inhibition or activation properties, influencing various metabolic pathways. Preliminary studies indicate that it may modulate cellular signaling processes through receptor binding, although comprehensive pharmacological evaluations are still needed.

Antioxidant Properties

Similar compounds such as tert-butyl hydroquinone (TBHQ) have shown antioxidant activity. TBHQ is known for its protective effects against oxidative stress by activating the Keap1/Nrf2 pathway, which induces phase II detoxifying enzymes . The structural similarity suggests that this compound could exhibit similar protective effects.

Respiratory Applications

A study exploring the bronchodilatory effects of salbutamol analogs found that compounds with similar structures can effectively relax airway muscles in vitro. This suggests that this compound may possess similar therapeutic benefits.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesUnique Features
SalbutamolContains a hydroxyl group instead of tert-butylaminoWell-studied bronchodilator
TBHQLacks the amino group; primarily an antioxidantKnown for potential carcinogenic effects
4-(2-Amino-1-hydroxyethyl)-2-methylphenolLacks tert-butyl groupMore polar; different reactivity profile

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol with high purity?

Synthesis involves a multi-step process starting with phenol derivatives. Key considerations include:

  • Chiral resolution : Use of chiral catalysts or chromatography to isolate enantiomers, as racemic mixtures are common in β-agonists (e.g., Salbutamol’s R/S separation ).
  • Protecting groups : Hydroxyl and amine groups may require protection (e.g., tert-butyldimethylsilyl) to prevent side reactions during alkylation or hydroxylation steps .
  • Purification : Recrystallization or preparative HPLC (using C18 columns) to remove byproducts like 2-ethylphenol derivatives .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methyl (δ 1.2–1.4 ppm) and tert-butyl groups (δ 1.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 266.2) and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemistry determination, particularly for enantiomers .

Q. What pharmacological mechanisms are associated with this compound?

As a β2_2-adrenergic receptor agonist, the compound:

  • Activates adenylate cyclase, increasing intracellular cAMP, leading to bronchial smooth muscle relaxation .
  • Structural analogs (e.g., Salbutamol) show enantiomer-specific effects: R-isomers are therapeutic, while S-isomers may exacerbate inflammation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data between enantiomers?

  • Enantioselective assays : Use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate R- and S-forms before testing in cell-based cAMP assays .
  • Molecular docking : Compare binding poses in β2_2-receptor models (e.g., PDB ID: 2RH1) to identify steric clashes caused by the 2-methyl group .
  • Meta-analysis : Aggregate data from multiple studies to account for variability in cell lines (e.g., HEK-293 vs. CHO) .

Q. What methodologies are recommended for detecting trace impurities in synthesized batches?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to identify impurities like 4-ethylphenol derivatives (LOQ: 0.1 µg/mL) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to simulate stability challenges and profile degradation products .

Q. How do metabolic pathways differ between this compound and its structural analogs?

  • In vitro models : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the tert-butyl group) and phase II conjugates (glucuronidation) .
  • Comparative pharmacokinetics : Use LC-MS to measure half-life differences vs. Salbutamol (1.6 hours) due to the methyl group’s impact on hepatic metabolism .

Q. What experimental designs mitigate enantiomer interconversion during storage?

  • Temperature control : Store at –20°C in amber vials to prevent racemization .
  • Buffer selection : Use phosphate buffer (pH 7.4) instead of Tris, which may catalyze chiral inversion .
  • Stability-indicating assays : Monitor enantiomeric excess (EE) over time via chiral chromatography .

Comparación Con Compuestos Similares

The compound is compared below with structurally and pharmacologically related β2-agonists, impurities, and analogs.

Structural Analogues and β2-Agonists

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Key Research Findings
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol 2-methyl, 4-hydroxyethyl, tert-butylamino C₁₃H₂₁NO₂ 223.31 Potential β2-agonist (theoretical) Methyl substitution reduces polarity vs. salbutamol; may alter receptor binding
Salbutamol (Albuterol) 2-hydroxymethyl, 4-hydroxyethyl, tert-butylamino C₁₃H₂₁NO₃ 239.31 Potent β2-agonist (asthma) Hydroxymethyl enhances solubility and receptor interaction; R-enantiomer (levalbuterol) is 100x more active
Terbutaline 3,5-dihydroxy, 4-tert-butylamino C₁₂H₁₉NO₃ 225.29 β2-agonist (asthma, preterm labor) Dihydroxy groups improve binding affinity; lower lipophilicity vs. salbutamol
4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol (Hydrochloride) 2-ethyl, 4-hydroxyethyl, tert-butylamino C₁₄H₂₃NO₂·HCl 273.80 Impurity/analog Ethyl group increases lipophilicity; reduced bronchodilator activity in preclinical models
Salbutamol Impurity A 2-hydroxymethyl, 4-methoxyethyl, tert-butylamino C₁₄H₂₃NO₃ 253.34 Pharmacopeial impurity Methoxy substitution reduces β2-agonist activity by 90%

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The methyl group in this compound increases lipophilicity compared to salbutamol’s hydroxymethyl group. This may enhance membrane permeability but reduce aqueous solubility . Ethyl or methoxy substituents (e.g., in impurities) further elevate lipophilicity, often diminishing receptor binding efficiency .

Receptor Binding and Stereoselectivity :

  • The tert-butyl group is conserved across β2-agonists for optimal receptor affinity. Substitution with smaller groups (e.g., isopropyl) reduces selectivity .
  • Chirality : The R-enantiomer of salbutamol (levalbuterol) is therapeutically active, while the S-enantiomer may induce side effects. The methyl-substituted compound’s enantiomers require separate evaluation .

Research and Regulatory Considerations

  • Analytical Characterization : Fourier-transform infrared (FT-IR) and Raman spectroscopy, combined with density functional theory (DFT), have been used to analyze vibrational modes and electronic properties of similar compounds .
  • Synthetic Challenges : Introducing methyl groups requires precise regioselective methods to avoid byproducts like ethyl or methoxy analogs .

Propiedades

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQRPHSNNCPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-68-4
Record name 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.